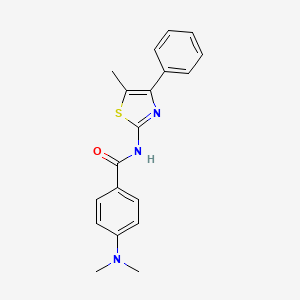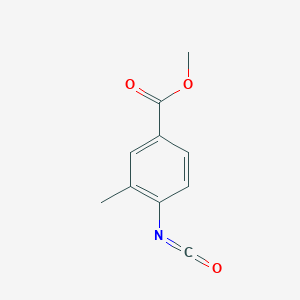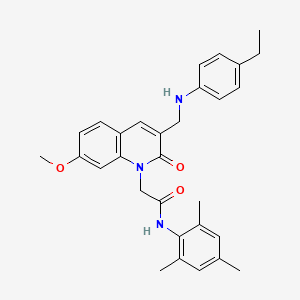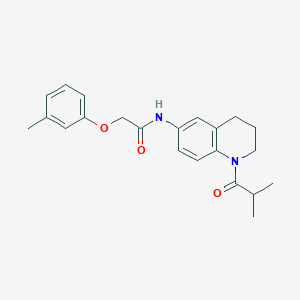
3-((3-Chlorophenyl)sulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((3-Chlorophenyl)sulfonamido)propanoic acid” is a chemical compound with the CAS Number: 690646-02-7 . It has a molecular weight of 263.7 and its IUPAC name is N-[(3-chlorophenyl)sulfonyl]-beta-alanine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “3-((3-Chlorophenyl)sulfonamido)propanoic acid” is 1S/C9H10ClNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-((3-Chlorophenyl)sulfonamido)propanoic acid” is a solid compound . It has a molecular weight of 263.7 . The IUPAC name is N-[(3-chlorophenyl)sulfonyl]-beta-alanine .Scientific Research Applications
Synthesis and Antiviral Activity
Research has led to the synthesis of sulfonamide derivatives with significant antiviral properties. For example, a study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed compounds with anti-tobacco mosaic virus activity, showcasing the potential of chlorophenyl sulfonamides in antiviral applications (Zhuo Chen et al., 2010).
Thromboxane Receptor Antagonists
Another area of application is the development of thromboxane A2 prostanoid receptor antagonists. Derivatives of known antagonists were synthesized, leading to compounds with potent activity and long-lasting inhibition of TP receptor signaling, indicating their promise in antithromboxane therapies (Xiaozhao Wang et al., 2014).
GABA B Receptor Antagonists
Research into GABA B receptor antagonists has led to the synthesis of compounds such as 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives. These studies have contributed to understanding the pharmacological modulation of the GABA B receptor, potentially impacting the treatment of related neurological disorders (G. Abbenante et al., 1997).
Molecular Interactions in Crystals and Solutions
The study of molecular interactions, especially in crystals and solutions, has also been a significant application area. Sulfonamides have been subjects in this research, contributing to the understanding of sublimation, solubility, solvation, and distribution processes. This research provides insights into the physical and chemical properties of sulfonamides, informing their use in various scientific and pharmaceutical contexts (G. Perlovich et al., 2008).
Safety and Hazards
While specific safety and hazard information for “3-((3-Chlorophenyl)sulfonamido)propanoic acid” is not available, similar compounds are known to cause skin irritation, gastrointestinal irritation, and respiratory tract irritation . They should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
Indole derivatives, which are structurally similar to “3-((3-Chlorophenyl)sulfonamido)propanoic acid”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “3-((3-Chlorophenyl)sulfonamido)propanoic acid” and similar compounds could have potential for further exploration in therapeutic applications .
properties
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXVVIWGDKGSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Chlorophenyl)sulfonamido)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2953135.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2953136.png)

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2953138.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide](/img/structure/B2953141.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)
![N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2953151.png)


